![molecular formula C11H10N2O3 B13703099 7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one](/img/structure/B13703099.png)
7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nitrospiro[2,3-dihydroisoquinoline-4,1’-cyclopropane]-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a nitro group attached to a spiro-fused cyclopropane and isoquinoline ring system. The presence of the nitro group and the spirocyclic framework imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitrospiro[2,3-dihydroisoquinoline-4,1’-cyclopropane]-1-one typically involves multi-step organic reactions. One common method includes the reaction of diazocarbonyl compounds with aryl and alkyl vinyl ethers, vinyl sulfides, and enamines .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Nitrospiro[2,3-dihydroisoquinoline-4,1’-cyclopropane]-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the spirocyclic ring system.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, boron trifluoride diethyl etherate, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-Nitrospiro[2,3-dihydroisoquinoline-4,1’-cyclopropane]-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of 7-Nitrospiro[2,3-dihydroisoquinoline-4,1’-cyclopropane]-1-one involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, generating reactive intermediates that interact with cellular components. These interactions can lead to the modulation of signaling pathways and enzyme activities, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirooxazines: Another class of spirocyclic compounds with photochromic properties.
Tetrahydroisoquinolines: Compounds with a similar isoquinoline core but lacking the spirocyclic structure.
Uniqueness
7-Nitrospiro[2,3-dihydroisoquinoline-4,1’-cyclopropane]-1-one is unique due to its combination of a nitro group and a spiro-fused cyclopropane-isoquinoline ring system. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other spirocyclic compounds.
Eigenschaften
Molekularformel |
C11H10N2O3 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
7-nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C11H10N2O3/c14-10-8-5-7(13(15)16)1-2-9(8)11(3-4-11)6-12-10/h1-2,5H,3-4,6H2,(H,12,14) |
InChI-Schlüssel |
XVCZXLQZWJDXIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CNC(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



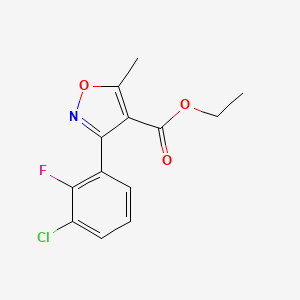
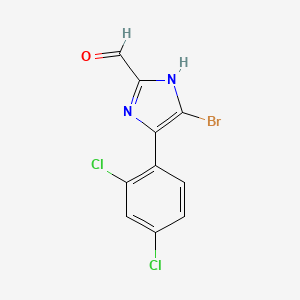
![Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B13703057.png)
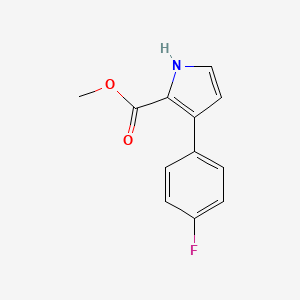

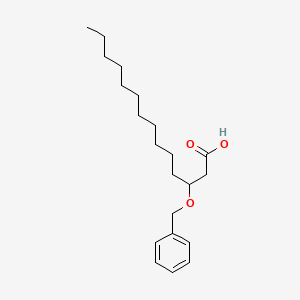
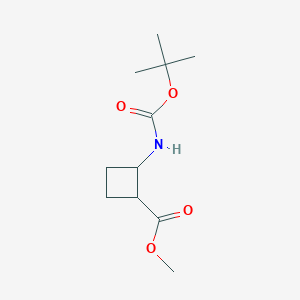

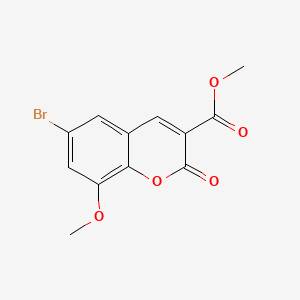
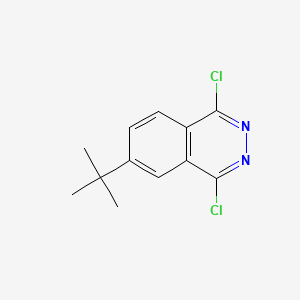

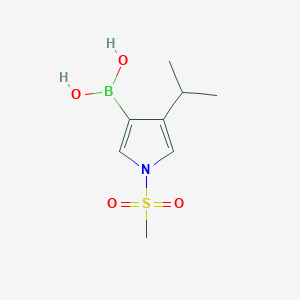
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B13703110.png)
